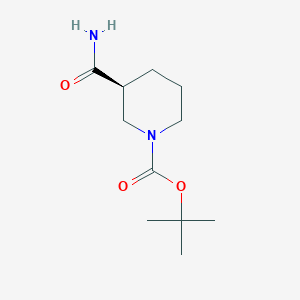

(S)-1-Boc-3-(aminocarbonyl)piperidine

説明

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . In piperidine formation by intramolecular cyclization, the substrate contains a nitrogen source (usually an amino group) and one or more active sites directly involved in cyclization .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Rigorous FC analysis revealed the precise structure of a cationic Chair-Ax-like conformer induced by removal of an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine .

Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . Reactants with substituents β to the amino group formed 3,5-disubstituted piperidines with high diastereomeric excess .

Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . The adiabatic ionization energies of Chair-Eq and Chair-Ax conformers converting to a cationic state were determined to be 64\u2006704 ± 4 cm −1 (8.0223 ± 0.0005 eV) and 64\u2006473 ± 4 cm −1 (7.9936 ± 0.0005 eV), respectively .

科学的研究の応用

Synthesis of Natural Alkaloids

This compound plays a key role in the biosynthesis of piperidine natural products . In biosynthesis, Δ1-piperideine 4 is a common intermediate giving rise to a variety of piperidine-based natural alkaloids . This process can be accomplished by a vinylogous type Mannich reaction if a functionalized dienolate is employed .

Building Polyfunctional Piperidines

A stereoselective three-component vinylogous Mannich-type reaction (VMR) of 1,3-bis-trimethylsily enol ether 7 was found to give cyclized chiral dihydropyridinone compound 9 as an adduct . Like Δ1-piperideine in biosynthesis, the chiral 2,3-dihydropyridinone compound 9 from VMR is a versatile intermediate for building a variety of new chiral piperidine compounds .

Synthesis of Bioactive Natural Alkaloids

The method was showcased by concise two-step approaches in the synthesis of the bioactive natural alkaloids (+)-241D; (−)-241D and isosolenopsin A .

Formation of Chiral Polyfunctional Quinolizidine Enaminone

When properly functionalized substrate aldehyde 24 was employed, the corresponding dihydropyridinone adduct 25 cyclized to form a second piperidine ring, leading to a chiral polyfunctional quinolizidine enaminone 27 . This versatile intermediate was used to prepare a variety of new chiral quinolizidine compounds, including natural alkaloid (−)-epimyrtine .

Protection of Carbonyl Groups

Piperidine has been used as a catalyst and amino-2-methylpropane-1, 3-diol to protect the carbonyl groups of a new series of benzaldehyde derivatives .

Anticancer Applications

Piperidine derivatives have been utilized in different ways as anticancer agents . They can perform several other anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in high Bax:Bcl-2 ratio .

作用機序

Target of Action

The compound “(S)-1-Boc-3-(aminocarbonyl)piperidine”, also known as “(S)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate”, is a piperidine derivative . Piperidine derivatives have been found to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities . .

Mode of Action

The mode of action of piperidine derivatives is often associated with their ability to interact with various signaling molecules and pathways . For instance, piperine, a well-studied piperidine derivative, has been found to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, and cytochrome P450 3A4 . It’s plausible that “(S)-1-Boc-3-(aminocarbonyl)piperidine” may have a similar mode of action, but specific studies are needed to confirm this.

Biochemical Pathways

Piperidine derivatives have been reported to regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways are involved in a variety of physiological processes, including cell growth, inflammation, and immune response .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structure. For example, piperine has been found to enhance the bioavailability of several drugs . .

Result of Action

The result of the action of piperidine derivatives can be diverse, depending on their specific targets and mode of action. For instance, piperine has been reported to have antioxidant, anti-apoptotic, and anti-inflammatory effects . It’s plausible that “(S)-1-Boc-3-(aminocarbonyl)piperidine” may have similar effects, but specific studies are needed to confirm this.

Action Environment

The action of piperidine derivatives can be influenced by various environmental factors. For example, the bioavailability of piperine can be affected by factors such as pH and the presence of other compounds . Similarly, the action, efficacy, and stability of “(S)-1-Boc-3-(aminocarbonyl)piperidine” could be influenced by various environmental factors, but specific studies are needed to investigate this.

Safety and Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary. Additionally, the vapors of Piperidine can cause respiratory irritation .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The basic properties which are responsible for most of the mechanistic approach of piperine in various diseases are its ‘antioxidant, anti-inflammatory, anti-apoptotic, and bio-availability enhancing abilities’ that provide the initial framework in managing and alleviating severe disease conditions .

特性

IUPAC Name |

tert-butyl (3S)-3-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFUDGDIIFSTSD-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901172544 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(aminocarbonyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Boc-3-(aminocarbonyl)piperidine | |

CAS RN |

88466-77-7 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(aminocarbonyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88466-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-(aminocarbonyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)

![diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B6596328.png)

![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)

![N,N'-Bis(4-methoxyphenyl)-N,N'-bis[4-[6-(3-ethyloxetane-3-ylmethoxy)hexyl]phenyl]benzidine](/img/structure/B6596351.png)

![1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6596366.png)